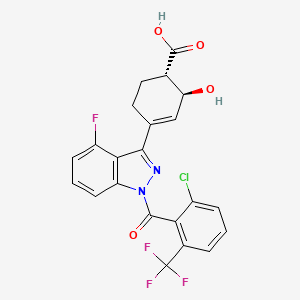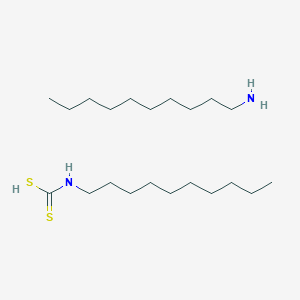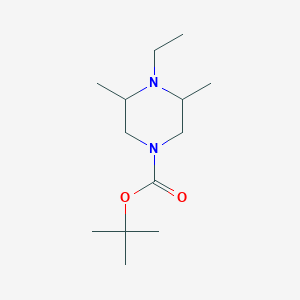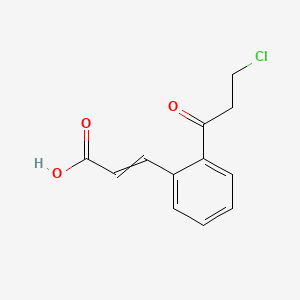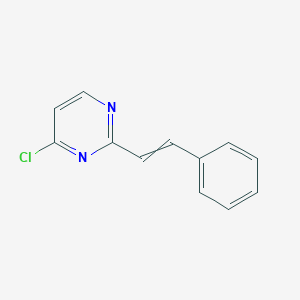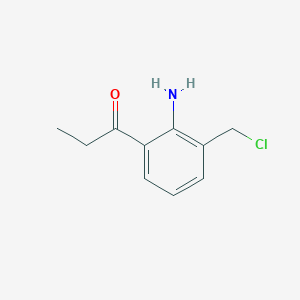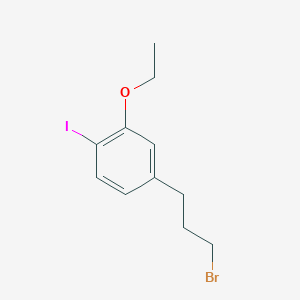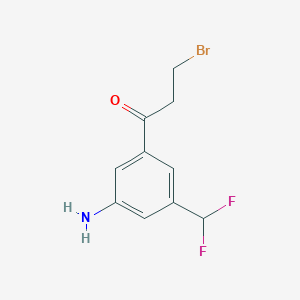![molecular formula C13H17ClN2S B14072025 2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-4-ylmethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethyl)benzo[d]thiazole typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
2-(Piperidin-4-ylmethyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
2-(Piperidin-4-ylmethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Piperidin-4-ylmethyl)benzo[d]thiazole varies depending on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The molecular targets and pathways involved include binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins.
相似化合物的比较
Similar Compounds
- 2-(Piperidin-1-ylmethyl)benzo[d]thiazole
- 2-(Morpholin-4-ylmethyl)benzo[d]thiazole
Uniqueness
2-(Piperidin-4-ylmethyl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for drug discovery and development.
属性
分子式 |
C13H17ClN2S |
|---|---|
分子量 |
268.81 g/mol |
IUPAC 名称 |
2-(piperidin-4-ylmethyl)-1,3-benzothiazole;hydrochloride |
InChI |
InChI=1S/C13H16N2S.ClH/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H |
InChI 键 |
UKCKYOYLBBIZMX-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CC2=NC3=CC=CC=C3S2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


